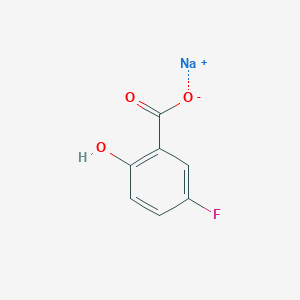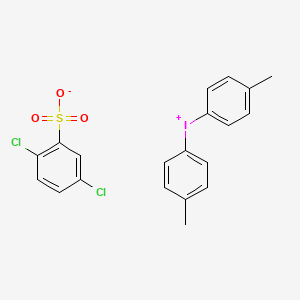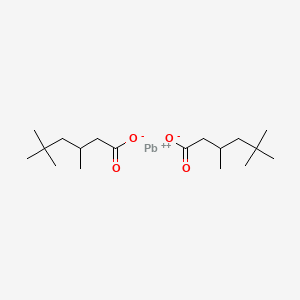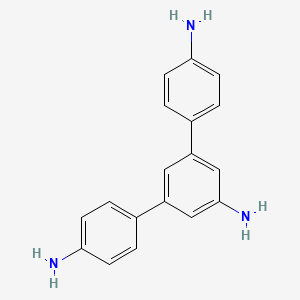
3,5-bis(4-aminophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(4-aminophenyl)aniline: is an organic compound with the molecular formula C18H16N2 It is a derivative of aniline, featuring three aniline groups attached to a central benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(4-aminophenyl)aniline typically involves the reaction of 3,5-dibromoaniline with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under mild conditions, typically at temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts .
化学反応の分析
Types of Reactions: 3,5-bis(4-aminophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: 3,5-bis(4-nitrophenyl)aniline.
Reduction: this compound.
Substitution: 3,5-bis(4-sulfonylphenyl)aniline.
科学的研究の応用
3,5-bis(4-aminophenyl)aniline has several applications in scientific research:
作用機序
The mechanism of action of 3,5-bis(4-aminophenyl)aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting redox processes in biological systems .
類似化合物との比較
3,5-bis(4-nitrophenyl)aniline: Similar structure but with nitro groups instead of amino groups.
3,5-bis(4-sulfonylphenyl)aniline: Contains sulfonyl groups instead of amino groups.
1,3,5-tris(4-aminophenyl)benzene: Similar compound with three amino groups attached to a central benzene ring.
Uniqueness: 3,5-bis(4-aminophenyl)aniline is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic frameworks and materials .
特性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
3,5-bis(4-aminophenyl)aniline |
InChI |
InChI=1S/C18H17N3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H,19-21H2 |
InChIキー |
BZBCEXMFOPDPCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


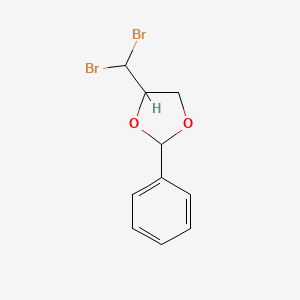
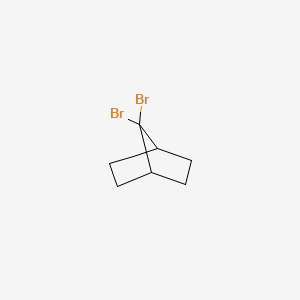
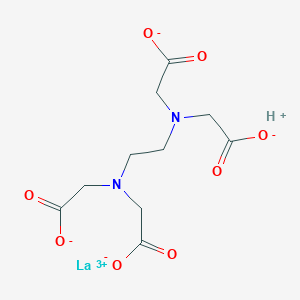
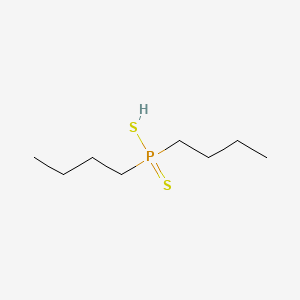
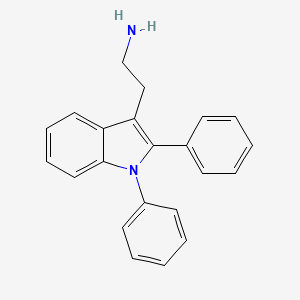
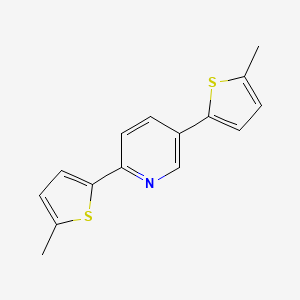
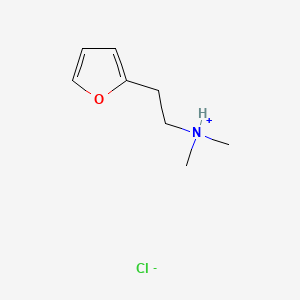
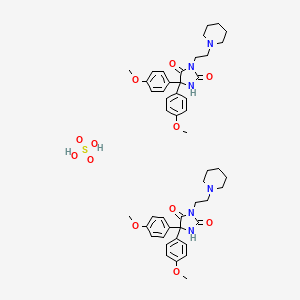
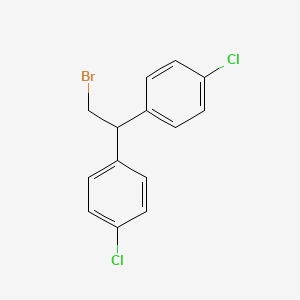
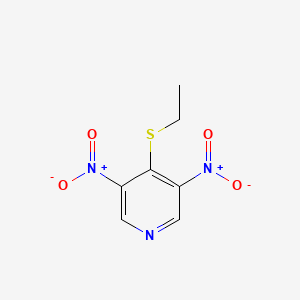
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
